Cas no 7335-06-0 (1-Ethylpyrrolidine)

1-Ethylpyrrolidine is a nitrogen-containing heterocyclic compound characterized by its five-membered ring structure with an ethyl substituent. This secondary amine is commonly employed as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactive amine group enables participation in alkylation, acylation, and other nucleophilic reactions, making it valuable for constructing complex molecular frameworks. The compound exhibits good solubility in common organic solvents, facilitating its use in various reaction conditions. Additionally, its relatively stable structure under standard conditions ensures consistent performance in synthetic processes. 1-Ethylpyrrolidine is often utilized in catalysis, ligand design, and as a building block for specialty chemicals. Proper handling is advised due to its basic and potentially hygroscopic nature.
1-Ethylpyrrolidine structure
1-Ethylpyrrolidine structure
商品名:1-Ethylpyrrolidine
CAS番号:7335-06-0
MF:C6H13N
メガワット:99.1741
MDL:MFCD01632186
CID:576862
PubChem ID:87569759

1-Ethylpyrrolidine 化学的及び物理的性質

名前と識別子

    • Pyrrolidine, 1-ethyl-
    • 1-Ethylpyrrolidine
    • N-Ethylpyrrolidine
    • N-ethyl-Tetrahydropyrrole
    • 1-ethyl-pyrrolidine
    • ONQBOTKLCMXPOF-UHFFFAOYSA-N
    • BCP07071
    • E0510
    • A837800
    • InChI=1/C6H13N/c1-2-7-5-3-4-6-7/h2-6H2,1H
    • EINECS 230-840-5
    • 1-Ethylpyrrolidine, 97%
    • AKOS015898246
    • 1021868-94-9
    • DTXSID00223595
    • F17079
    • NS00037504
    • 7335-06-0
    • FT-0651974
    • MFCD01632186
    • MDL: MFCD01632186
    • インチ: 1S/C6H13N/c1-2-7-5-3-4-6-7/h2-6H2,1H3
    • InChIKey: ONQBOTKLCMXPOF-UHFFFAOYSA-N
    • ほほえんだ: N1(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 99.10480
  • どういたいしつりょう: 99.104799419g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 46.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 3.2
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 0,81 g/cm3
  • ふってん: 105°C(lit.)
  • フラッシュポイント: 華氏温度:-7.6°f
    摂氏度:-22°c
  • 屈折率: 1.4290 to 1.4320
  • PSA: 3.24000
  • LogP: 1.04000
  • ようかいせい: 使用できません

1-Ethylpyrrolidine セキュリティ情報

1-Ethylpyrrolidine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Ethylpyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
HB954-1g
1-Ethylpyrrolidine
7335-06-0 98.0%(GC)
1g
¥353.0 2023-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-224666-5 ml
1-Ethylpyrrolidine,
7335-06-0 ≥97%
5 ml
¥481.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E864252-25g
1-Ethylpyrrolidine
7335-06-0 >98.0%(GC)
25g
1,681.20 2021-05-17
abcr
AB135963-5 g
N-Ethylpyrrolidine, 97%; .
7335-06-0 97%
5g
€96.50 2023-05-10
abcr
AB135963-25 g
N-Ethylpyrrolidine, 97%; .
7335-06-0 97%
25g
€260.40 2023-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
HB954-5g
1-Ethylpyrrolidine
7335-06-0 98.0%(GC)
5g
¥878.0 2022-06-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
672718-5ML
1-Ethylpyrrolidine
7335-06-0
5ml
¥808.77 2023-11-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
HB954-5g
1-Ethylpyrrolidine
7335-06-0 98.0%(GC)
5g
¥506.0 2023-09-02
Aaron
AR003F0K-100g
1-Ethylpyrrolidine
7335-06-0 97%
100g
$387.00 2025-01-22
abcr
AB135963-25g
N-Ethylpyrrolidine, 97%; .
7335-06-0 97%
25g
€260.40 2025-03-19

1-Ethylpyrrolidine 合成方法

1-Ethylpyrrolidine 関連文献

1-Ethylpyrrolidineに関する追加情報

Professional Introduction to 1-Ethylpyrrolidine (CAS No. 7335-06-0)

1-Ethylpyrrolidine, a compound with the chemical formula C6H13N, is a significant heterocyclic amine that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 7335-06-0, is characterized by a six-membered ring containing one nitrogen atom and an ethyl substituent. Its unique structural properties make it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The chemical structure of 1-Ethylpyrrolidine consists of a pyrrolidine ring, which is a saturated heterocycle with significant potential for biological activity. The presence of the ethyl group at the 1-position introduces additional conformational flexibility, allowing for diverse interactions with biological targets. This flexibility has been exploited in several research endeavors, particularly in the design of ligands for enzyme inhibition and receptor binding studies.

In recent years, 1-Ethylpyrrolidine has been extensively studied for its role as a building block in drug discovery. Its ability to serve as a precursor for more complex molecules has made it invaluable in the synthesis of pharmacophores targeting various diseases. For instance, derivatives of 1-Ethylpyrrolidine have been explored as potential candidates for treating neurological disorders, cardiovascular diseases, and infectious diseases. The compound’s ability to mimic natural amino acid structures has also led to its investigation as a component in peptidomimetics, which are designed to interact with biological pathways without the need for peptide-like sequences.

One of the most compelling aspects of 1-Ethylpyrrolidine is its utility in medicinal chemistry due to its structural diversity and reactivity. Researchers have leveraged its scaffold to develop molecules with enhanced pharmacokinetic properties, including improved solubility and bioavailability. This has been particularly important in the quest to overcome challenges associated with oral drug delivery systems. Additionally, the compound’s compatibility with various functional groups allows chemists to tailor its properties for specific applications, making it a cornerstone in synthetic organic chemistry.

The pharmacological profile of 1-Ethylpyrrolidine and its derivatives has been a focal point in academic and industrial research. Studies have demonstrated that modifications to the pyrrolidine ring can significantly alter the biological activity of the molecule. For example, substituents introduced at different positions on the ring can modulate binding affinity and selectivity for target enzymes or receptors. This has led to the identification of several promising lead compounds that are currently undergoing further optimization.

Recent advancements in computational chemistry have further enhanced the utility of 1-Ethylpyrrolidine in drug design. Molecular modeling techniques have enabled researchers to predict how different derivatives will interact with biological targets with high accuracy. This approach has not only accelerated the discovery process but also provided insights into the structural requirements necessary for optimal activity. As a result, 1-Ethylpyrrolidine continues to be a valuable tool in the development of novel therapeutics.

The synthesis of 1-Ethylpyrrolidine itself is another area where innovation has been prominent. Modern synthetic methodologies have improved both yield and purity, making it more accessible for large-scale applications. Techniques such as catalytic hydrogenation and transition metal-catalyzed reactions have streamlined production processes, reducing costs and environmental impact. These advancements are crucial for ensuring that compounds like 1-Ethylpyrrolidine remain viable options for pharmaceutical development.

The versatility of 1-Ethylpyrrolidine extends beyond its role as an intermediate; it also serves as a model compound for studying fundamental chemical principles. Its reactivity patterns and interaction mechanisms provide valuable insights into broader chemical phenomena, contributing to our understanding of heterocyclic chemistry. This knowledge is not only academically enriching but also practical, as it informs the design of new synthetic strategies and drug discovery approaches.

In conclusion, 1-Ethylpyrrolidine (CAS No. 7335-06-0) is a multifaceted compound with significant implications in pharmaceutical chemistry and medicinal research. Its unique structural features make it an excellent scaffold for developing bioactive molecules targeting various diseases. The ongoing research into this compound underscores its importance as a tool for drug discovery and chemical innovation. As our understanding of its properties continues to grow, so too will its applications in advancing human health.

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